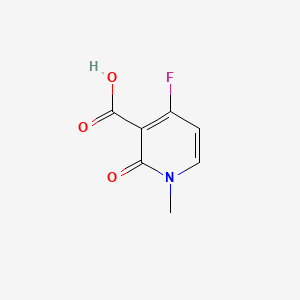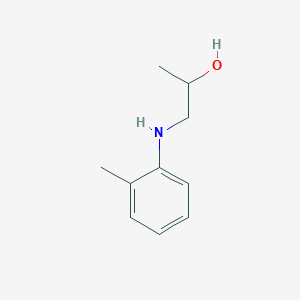
3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9F2I. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of fluorine and iodine atoms, along with a methyl group, makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Direct Iodination: Another method involves the direct iodination of 3,5-difluoro-4’-methyl-1,1’-biphenyl using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as iodine pentafluoride for direct iodination.
Major Products Formed
Substituted Biphenyls: Depending on the reagents used, various substituted biphenyl derivatives can be formed.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.
4-Iodobenzotrifluoride: Contains an iodine atom and a trifluoromethyl group, making it structurally related.
Uniqueness
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl is unique due to the combination of fluorine, iodine, and a methyl group on the biphenyl scaffold.
Propiedades
Fórmula molecular |
C13H9F2I |
|---|---|
Peso molecular |
330.11 g/mol |
Nombre IUPAC |
1,3-difluoro-2-iodo-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H9F2I/c1-8-2-4-9(5-3-8)10-6-11(14)13(16)12(15)7-10/h2-7H,1H3 |
Clave InChI |
BFLNXTHCEOOXDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)


